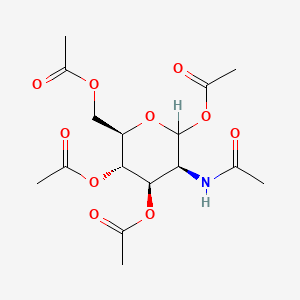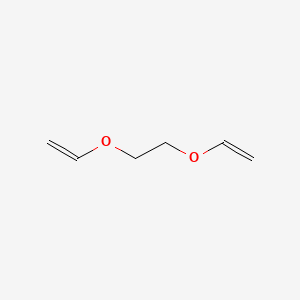
Isopropyl benzyl sulfide
Übersicht
Beschreibung
Isopropyl benzyl sulfide is a chemical compound with the molecular formula C10H14S . It has an average mass of 166.283 Da and a mono-isotopic mass of 166.081619 Da .
Synthesis Analysis
The synthesis of benzyl sulfides, such as this compound, can be achieved via a substitution reaction at the sulfur of phosphinic acid thioesters . This reaction involves the use of benzyl Grignard reagents and results in unexpected carbon-sulfur bond formation . This method has a wide substrate scope and has been used for the synthesis of drug analogs .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfur atom, which is further connected to an isopropyl group . The structure can be represented in 2D or 3D formats .
Chemical Reactions Analysis
Benzyl sulfides, including this compound, are known to undergo various chemical reactions. For instance, they can react with phosphinic acid thioesters to form carbon-sulfur bonds . They can also participate in reactions involving thiols and alkyl halides .
Wissenschaftliche Forschungsanwendungen
Photocleavage of Benzyl-Sulfur Bonds
- Study: "Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds. Observation of the 'Meta Effect'" (Fleming & Jensen, 1996)
- Findings: Investigated the mechanism of photocleavage in benzyl-sulfur bonds, revealing radical intermediates and the influence of different substituents on photocleavage efficiency.
Direct Sulfenylation of Unactivated Arenes
- Study: "Nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes" (Yang et al., 2015)
- Application: This research presents a nickel-catalyzed process to efficiently access valuable aryl sulfides, showcasing the utility of sulfur compounds in organic synthesis.
Nanoparticle Delivery Systems
- Study: "Chitosan nanoparticles as a biocompatible and efficient nanowagon for benzyl isothiocyanate" (Uppal et al., 2018)
- Insight: Demonstrates the use of chitosan nanoparticles for improving the solubility and stability of benzyl isothiocyanate, a sulfur-containing compound, for potential therapeutic applications.
Crystal and Molecular Structure Analysis
- Study: "Crystal and molecular structure of two calix[6]arenes:p-Isopropylcalix[6]arene andp-tert-butylcalix[6]arene—benzene(1∶3) complex" (Halit et al., 1988)
- Application: Explores the structural aspects of isopropyl derivatives, contributing to the understanding of molecular interactions and conformations.
Corrosion Inhibition
- Study: "Study of thioureas derivatives synthesized from a green route as corrosion inhibitors for mild steel in HCl solution" (Torres et al., 2014)
- Relevance: Examines derivatives of isopropyl benzyl sulfide as potential corrosion inhibitors, highlighting its application in materials science.
Synthesis of Sulfoxides and Sulfilimines
- Study: "SYNTHESES AND SOME PROPERTIES OF SULFOXIDES, SULFILIMINES, AMINOSULFONIUM SALTS AND SULFOXIMINES CONTAINING PYRIDINE NUCLEI" (Furukawa et al., 1983)
- Insight: Focuses on the synthesis of various sulfur-containing compounds, including this compound derivatives, for chemical applications.
Mechanistic Insights into H₂S-Mediated Reduction
- Study: "Mechanistic Insights into the H₂S-Mediated Reduction of Aryl Azides Commonly Used in H₂S Detection" (Henthorn & Pluth, 2015)
- Application: Provides understanding of the reactions involving hydrogen sulfide, crucial for developing chemical tools in H₂S research.
Self-Immolative Thiocarbamates
- Study: "Self-Immolative Thiocarbamates Provide Access to Triggered H2S Donors and Analyte Replacement Fluorescent Probes" (Steiger et al., 2016)
- Significance: Discusses a strategy for H2S donation based on benzyl thiocarbamates, contributing to the development of analytical tools in biological research.
Zukünftige Richtungen
While specific future directions for Isopropyl benzyl sulfide are not mentioned in the sources retrieved, sulfides in general have significant roles in various fields such as medicinal chemistry, agrochemistry, and materials science . Therefore, future research could focus on exploring new synthesis methods, applications, and properties of this compound.
Eigenschaften
IUPAC Name |
propan-2-ylsulfanylmethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIZKZIRURGXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335504 | |
| Record name | isopropyl benzyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-34-3 | |
| Record name | isopropyl benzyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)

![2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057067.png)

![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)




